1-(2-Methylpropyl)piperazine hydrochloride
Description
Significance of Piperazine (B1678402) Scaffolds in Modern Organic and Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in the fields of organic and medicinal chemistry. researchgate.netnih.gov Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The piperazine scaffold can exist in a stable chair conformation and possesses two basic nitrogen atoms that can be readily functionalized, allowing for the creation of diverse molecular architectures. nih.gov
This structural versatility has established piperazine as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov Consequently, piperazine derivatives have been successfully developed into a wide array of therapeutic agents with diverse pharmacological activities, including but not limited to:
Antipsychotics
Antidepressants
Antihistamines
Antianginals
Anticancer agents
Antiviral agents doi.orgscbt.com
The inclusion of the piperazine moiety can significantly influence a molecule's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. nih.gov The ability to modulate these properties through substitution on the piperazine nitrogens makes it an attractive component in drug design and discovery programs. nih.gov
Overview of 1-(2-Methylpropyl)piperazine Hydrochloride's Role in Scientific Literature and its Precursors
A thorough review of scientific literature reveals that this compound, also known as 1-isobutylpiperazine (B1271213) hydrochloride, is primarily recognized as a chemical intermediate and a building block in organic synthesis. While the broader class of piperazine derivatives is extensively studied, dedicated research focusing specifically on the biological activities or therapeutic applications of this particular compound is not widely documented in publicly available scientific journals. Its role appears to be that of a precursor for the synthesis of more complex molecules.
The synthesis of N-alkylated piperazines, such as 1-(2-Methylpropyl)piperazine, can be achieved through various established methods in organic chemistry. A common approach involves the direct alkylation of piperazine with an appropriate alkyl halide, in this case, a 2-methylpropyl (isobutyl) halide. The reaction typically proceeds by nucleophilic substitution, where one of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the alkyl halide. To control the degree of alkylation and avoid the formation of the disubstituted product, protecting group strategies are often employed. For instance, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.
Alternatively, reductive amination of piperazine with isobutyraldehyde (B47883) (2-methylpropanal) represents another viable synthetic route. This method involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to yield the desired N-alkylated piperazine.
The hydrochloride salt form is typically prepared by treating the free base, 1-(2-Methylpropyl)piperazine, with hydrochloric acid. This conversion is often performed to improve the compound's stability, crystallinity, and handling properties, which is a common practice for amine-containing compounds in research and pharmaceutical development.
Rationale for Dedicated Academic Investigation of this compound
While extensive academic studies dedicated solely to this compound are not prominent in the current body of scientific literature, a rationale for its investigation can be inferred from its chemical structure and the established importance of the piperazine scaffold.
The primary rationale for its use in research is as a synthetic intermediate. The isobutyl group provides a specific steric and electronic profile that can be valuable in structure-activity relationship (SAR) studies. By incorporating this moiety into a larger molecule, researchers can probe the impact of a moderately sized, branched alkyl substituent on the biological activity and pharmacokinetic properties of the final compound.
Furthermore, the investigation of simpler, monosubstituted piperazines like this compound can contribute to a fundamental understanding of the chemistry of the piperazine ring system. Studies on its reactivity, conformational preferences, and spectroscopic characteristics can provide valuable data for the broader field of heterocyclic chemistry.
Although direct biological applications have not been extensively reported, its structural similarity to other pharmacologically active piperazine derivatives suggests that it could serve as a starting point for the design and synthesis of new bioactive molecules. The exploration of its own potential biological activities, however, remains an area open for future investigation. The compound is commercially available for research purposes, indicating its utility as a building block for chemists engaged in the synthesis of novel compounds for various research applications.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C8H19ClN2 |
| Molecular Weight | 178.70 g/mol |
| Synonyms | 1-Isobutylpiperazine hydrochloride |
| Appearance | Solid |
| Primary Use | Chemical Intermediate |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-methylpropyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2)7-10-5-3-9-4-6-10;/h8-9H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLSTELVMGHVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Methylpropyl Piperazine Hydrochloride
Established Synthetic Routes to 1-(2-Methylpropyl)piperazine Hydrochloride and Related Alkylpiperazines
The preparation of N-alkylpiperazines is a fundamental transformation in organic synthesis, with several reliable methods available. nih.gov These methods are broadly applicable to the synthesis of a wide range of N-alkylated piperazine (B1678402) derivatives, including the target compound.
Reductive Amination Strategies for Piperazine Ring Alkylation
Reductive amination is a widely employed and highly efficient method for the N-alkylation of amines, including piperazine. mdpi.com This one-pot procedure involves the reaction of piperazine with an aldehyde or ketone, in this case, isobutyraldehyde (B47883), to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.netnih.gov Sodium triacetoxyborohydride is often preferred due to its mild nature and selectivity for iminium ions over carbonyl compounds. mdpi.com The reaction is typically carried out in chlorinated solvents like dichloroethane (DCE) or chloroform (B151607) (CHCl₃) at room temperature. The general scheme for the reductive amination of piperazine with isobutyraldehyde is depicted below:
Piperazine + Isobutyraldehyde --(Reducing Agent)--> 1-(2-Methylpropyl)piperazine
This method is advantageous as it often proceeds with high chemoselectivity, minimizing the formation of over-alkylated byproducts. researchgate.net The resulting 1-(2-methylpropyl)piperazine can then be readily converted to its hydrochloride salt by treatment with hydrochloric acid.
Nucleophilic Substitution Approaches Utilizing Alkyl Halides or Sulfonates
Another classical and effective method for the synthesis of 1-(2-methylpropyl)piperazine is through nucleophilic substitution. nih.gov This approach involves the reaction of piperazine, acting as a nucleophile, with an electrophilic 2-methylpropyl source, such as isobutyl bromide, isobutyl iodide, or an isobutyl sulfonate ester (e.g., tosylate or mesylate).
To favor mono-alkylation and prevent the formation of the undesired N,N'-di(2-methylpropyl)piperazine, it is common to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine. researchgate.net The use of a protecting group ensures that only one nitrogen atom is available for alkylation. Subsequent deprotection of the Boc group yields the desired mono-substituted product. The reaction is typically performed in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction.
| Alkylating Agent | Base | Solvent | Typical Conditions |
| Isobutyl bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux |
| Isobutyl iodide | Et₃N | DMF | Room Temperature to 60 °C |
| Isobutyl tosylate | K₂CO₃ | Ethanol | Reflux |
The resulting free base, 1-(2-methylpropyl)piperazine, is then converted to the hydrochloride salt.
Alternative N-Alkylation Protocols for Piperazine Derivatives
Beyond the two primary methods, other protocols for the N-alkylation of piperazines have been developed. One such method involves the reduction of N-acylpiperazines. nih.gov For the synthesis of 1-(2-methylpropyl)piperazine, this would entail the acylation of piperazine with isobutyryl chloride or isobutyric anhydride (B1165640) to form 1-isobutyrylpiperazine. This amide intermediate can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the target compound. prepchem.com
Another approach involves the alkylation of a mono-protected piperazine, such as N-acetylpiperazine, followed by hydrolysis of the protecting group. researchgate.net This strategy offers another route to control mono-alkylation.
Precursor Chemistry and Optimization of Starting Materials for this compound Synthesis
The quality and purity of the starting materials are crucial for achieving a high yield and purity of the final product. For the reductive amination route, the primary precursors are piperazine and isobutyraldehyde. It is important that the isobutyraldehyde is free from its corresponding carboxylic acid, isobutyric acid, which can form as an oxidation byproduct. The presence of this impurity can lead to the formation of amide side products.
In the nucleophilic substitution pathway, the key precursors are piperazine and an isobutyl halide or sulfonate. The reactivity of the alkylating agent follows the general trend: I > Br > Cl > OTs > OMs. The choice of the leaving group can influence the reaction rate and temperature required. The piperazine used should be anhydrous, especially when reacting with highly reactive alkylating agents, to avoid side reactions.
To circumvent the issue of di-alkylation in nucleophilic substitution, using a mono-protected piperazine is a common strategy. N-Boc-piperazine is a widely used precursor due to the ease of both its introduction and subsequent removal under acidic conditions. The synthesis of N-Boc-piperazine itself is a straightforward process involving the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net
Reaction Condition Optimization for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is a critical step in maximizing the yield and purity of the desired product while minimizing reaction time and the formation of impurities. nih.gov
Role of Bases and Catalysts in Alkylation Reactions
The alkylation of the 1-(2-methylpropyl)piperazine scaffold, targeting the secondary amine at the N4 position, is a fundamental transformation governed by the strategic use of bases and, in more advanced applications, catalysts. These reagents are crucial for enhancing the nucleophilicity of the piperazine nitrogen and facilitating the formation of new carbon-nitrogen bonds.
Bases: The primary role of a base in N-alkylation is to deprotonate the secondary amine (or the hydrochloride salt), thereby generating a more potent nucleophile. The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. They are sufficiently basic to deprotonate the piperazine hydrochloride salt in situ and neutralize the acid byproduct generated during the reaction with alkyl halides.
Stronger Bases: For less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be used. beilstein-journals.org NaH irreversibly deprotonates the amine, creating a highly reactive piperazide anion that readily participates in nucleophilic substitution. beilstein-journals.org This method often leads to excellent regioselectivity at the nitrogen atom. beilstein-journals.org
Organic Bases: Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also serve as acid scavengers, although they are generally less effective at enhancing the nucleophilicity of the piperazine nitrogen compared to stronger inorganic bases.
Catalysts: While many simple N-alkylations proceed without a catalyst, their inclusion can significantly improve reaction rates, yields, and efficiency, especially with challenging substrates.
Iodide Salts: In reactions involving alkyl chlorides or bromides, the addition of a catalytic amount of sodium iodide or potassium iodide is a common strategy. mdpi.com This invokes the Finkelstein reaction, where the iodide transiently replaces the other halogen, creating a more reactive alkyl iodide intermediate that is more susceptible to nucleophilic attack by the piperazine. mdpi.com
Transition Metal Catalysts: Modern organic synthesis has introduced a range of metal-based catalysts for C-N bond formation. While many are used for N-arylation, some systems are effective for N-alkylation. nih.gov For instance, iridium/graphene nanostructured catalysts can promote the N-alkylation of amines using alcohols as alkylating agents through a "hydrogen-borrowing" mechanism, which is a green process that produces water as the only byproduct and often proceeds without a base. nih.gov Similarly, gold clusters have been shown to catalyze the N-alkylation of amines with alcohols. d-nb.info
Photoredox Catalysis: An emerging strategy involves visible light-induced metallaphotoredox catalysis. nih.gov A copper-based system can be used to couple N-nucleophiles with alkyl bromides at room temperature, proceeding through a halogen abstraction–radical capture (HARC) mechanism. nih.gov This advanced method bypasses the high energy barriers often associated with traditional Sₙ2 reactions. nih.gov
The following table summarizes the common reagents and their functions in the N-alkylation of piperazine derivatives.
| Reagent Type | Examples | Role in Alkylation |
| Bases | K₂CO₃, Cs₂CO₃, NaH, Triethylamine | Deprotonate the piperazine nitrogen to increase its nucleophilicity; act as an acid scavenger. |
| Catalysts | NaI, KI (Finkelstein conditions) | Promote halogen exchange to form a more reactive alkyl iodide intermediate. mdpi.com |
| Iridium or Gold-based catalysts | Enable N-alkylation using alcohols via a hydrogen-borrowing mechanism. nih.govd-nb.info | |
| Copper Metallaphotoredox systems | Facilitate coupling with alkyl bromides at room temperature via a radical mechanism. nih.gov |
Advanced Derivatization Strategies and Analogue Synthesis from the 1-(2-Methylpropyl)piperazine Scaffold
The 1-(2-methylpropyl)piperazine core is a privileged scaffold in medicinal chemistry, and its derivatization allows for the exploration of vast chemical space to optimize pharmacological properties. rsc.org Advanced strategies move beyond simple alkylation to include a wide range of functionalizations at both the nitrogen and carbon atoms of the molecule.
Modification at the Piperazine Nitrogen Atoms
The most accessible site for modification on the 1-(2-methylpropyl)piperazine molecule is the secondary amine at the N4 position. Its nucleophilic character allows for a variety of reliable and high-yielding chemical transformations.
N-Alkylation: As previously discussed, this is a primary method for introducing alkyl substituents. Beyond simple alkyl halides, this includes reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. mdpi.comnih.gov
N-Arylation: The introduction of aromatic or heteroaromatic rings at the N4 position is typically achieved using transition-metal-catalyzed cross-coupling reactions. The most common methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann–Goldberg reaction, which couple the piperazine with aryl halides. nih.gov
Acylation and Sulfonylation: The secondary amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a class of compounds with significant biological activity. nih.gov
These modifications are summarized in the table below.
| Modification Type | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl Halide + Base; Aldehyde + Reducing Agent | Alkyl group |
| N-Arylation | Aryl Halide + Pd or Cu Catalyst + Base | Aryl or Heteroaryl group |
| N-Acylation | Acyl Chloride/Anhydride + Base | Acyl group (Amide) |
| N-Sulfonylation | Sulfonyl Chloride + Base | Sulfonyl group (Sulfonamide) |
Introduction of Functional Groups onto the 2-Methylpropyl Moiety
Direct functionalization of the C-H bonds on the 2-methylpropyl (isobutyl) substituent is a significant synthetic challenge due to their inherent inertness compared to the nucleophilic N4-amine or even the C-H bonds on the piperazine ring. nih.gov While methods for the C-H functionalization of the piperazine ring itself are an active area of research, selectively modifying the N-alkyl group is less common. mdpi.comresearchgate.net
This transformation generally requires advanced catalytic systems capable of activating strong C(sp³)–H bonds. Strategies developed for other N-alkyl heterocycles, such as the Polonovski–Potier reaction, aim to generate an iminium ion intermediate that can be trapped by a nucleophile. acs.org However, the regioselectivity between C-H bonds on the ring (endo-cyclic) versus those on the N-alkyl substituent (exo-cyclic) is a major hurdle. acs.org Furthermore, such reactions are often complicated in piperazine systems due to the presence of the second nitrogen atom, which can lead to undesired side reactions or catalyst deactivation. nih.govacs.org Therefore, introducing functionality onto the 2-methylpropyl moiety typically requires a multi-step approach involving the synthesis of a pre-functionalized isobutyl group before its attachment to the piperazine core, rather than direct C-H activation on the final molecule.
Regioselectivity and Stereoselectivity in the Functionalization of 1-(2-Methylpropyl)piperazine Derivatives
Controlling the site (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups is paramount for generating structurally defined molecules.
Regioselectivity: For 1-(2-methylpropyl)piperazine, regioselectivity is primarily concerned with the competition between different reactive sites on the molecule.
N4 vs. N1: The molecule possesses a secondary amine (N4) and a tertiary amine (N1). Standard electrophilic additions, such as alkylation and acylation, will occur almost exclusively at the available N-H bond of the secondary amine, providing inherent and predictable regioselectivity for N4 functionalization.
N vs. C Functionalization: As noted, functionalization at the N4-nitrogen is kinetically and thermodynamically favored over C-H functionalization of either the ring or the isobutyl group. Achieving C-H functionalization requires specific catalytic conditions that override the natural reactivity of the amine. nih.gov When such conditions are employed, regioselectivity between the different C-H bonds (e.g., α- or β- to the nitrogen) is dictated by the catalyst system, the presence of any directing groups, and the electronic properties of the substrate. nih.govmdpi.com For example, photoredox catalysis can achieve site-selectivity by targeting the C-H bond alpha to the more electron-rich nitrogen atom. mdpi.com
Stereoselectivity: The parent compound, 1-(2-methylpropyl)piperazine, is achiral. Stereoselectivity becomes a key consideration when a new chiral center is created during derivatization.
Substrate-Controlled Stereoselectivity: If the 1-(2-methylpropyl)piperazine scaffold is first modified with a chiral auxiliary, this can direct the stereochemical outcome of subsequent reactions.
Reagent-Controlled Stereoselectivity: The use of chiral reagents or catalysts is a powerful strategy for inducing stereoselectivity. For instance, asymmetric palladium-catalyzed allylic alkylation has been successfully used to synthesize highly enantioenriched piperazine derivatives. nih.gov Similarly, the direct, enantioselective functionalization of C-H bonds alpha to a piperazine nitrogen can be achieved through asymmetric lithiation using chiral ligands like (-)-sparteine, followed by trapping with an electrophile. mdpi.com While these specific examples may not use the 1-(2-methylpropyl)piperazine substrate directly, they establish the principle that stereocontrolled transformations on the piperazine core are feasible and can be used to generate specific stereoisomers.
Advanced Analytical Characterization Techniques for 1 2 Methylpropyl Piperazine Hydrochloride
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 1-(2-Methylpropyl)piperazine hydrochloride. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule.
For the free base, 1-(2-Methylpropyl)piperazine (C₈H₁₈N₂), the expected exact mass can be calculated. The hydrochloride salt would show the cationic form in the mass spectrum. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. researchgate.net Key fragmentation for piperazine (B1678402) derivatives typically involves the cleavage of the side chains and the piperazine ring itself. researchgate.net For 1-(2-Methylpropyl)piperazine, characteristic fragments would likely result from the loss of the isobutyl group and subsequent cleavages of the piperazine ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. compoundchem.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework and connectivity.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Multiplicity Analysis
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the isobutyl group and the piperazine ring.
Isobutyl Group: This group would show a doublet for the six equivalent methyl (CH₃) protons, a multiplet for the single methine (CH) proton, and a doublet for the two methylene (B1212753) (CH₂) protons attached to the piperazine nitrogen.
Piperazine Ring: The eight protons on the piperazine ring are often non-equivalent and may appear as complex multiplets due to their chair conformation and the presence of the substituent. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. compoundchem.com Each carbon atom in this compound would produce a unique signal.
Isobutyl Group: Signals would be present for the two methyl carbons, the methine carbon, and the methylene carbon.
Piperazine Ring: Signals corresponding to the carbon atoms of the piperazine ring would also be observed. Carbons bonded to nitrogen appear in a characteristic region of the spectrum.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts based on known values for similar structures like 2-methylpiperazine (B152721) and general substituent effects. chemicalbook.compdx.edu
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Isobutyl -CH₃ | ~0.9 | Doublet | ~20 |
| Isobutyl -CH | ~1.8-2.0 | Multiplet | ~28 |
| Isobutyl -CH₂-N | ~2.1-2.3 | Doublet | ~60 |
| Piperazine -CH₂- | ~2.4-3.0 | Multiplet | ~45-55 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Spatial Relationships
2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would be used to confirm the connectivity within the isobutyl group (e.g., showing a cross-peak between the -CH proton and both the -CH₃ and -CH₂ protons) and within the piperazine ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It provides a direct link between the ¹H and ¹³C assignments. For example, the signal for the isobutyl -CH₂- protons in the ¹H spectrum would show a cross-peak with the signal for the isobutyl -CH₂- carbon in the ¹³C spectrum. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is crucial for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the isobutyl -CH₂- group and the carbon atoms of the piperazine ring they are attached to, confirming the N-alkylation site. columbia.eduscience.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on how they vibrate upon absorbing energy.
For this compound, the FT-IR spectrum would display characteristic absorption bands. researchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2850 | C-H stretching | Aliphatic (isobutyl and piperazine) |
| ~2700-2400 | N-H stretching | Secondary amine salt (-NH₂⁺-) |
| ~1600-1500 | N-H bending | Secondary amine salt (-NH₂⁺-) |
| ~1470-1450 | C-H bending | Aliphatic (CH₂, CH₃) |
| ~1150-1000 | C-N stretching | Aliphatic amine |
The broad absorption in the 2700-2400 cm⁻¹ region is particularly indicative of the hydrochloride salt of an amine. nist.gov Raman spectroscopy would provide complementary information, especially for the less polar bonds.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts
The exact conformation of the piperazine ring (typically a chair conformation).
The orientation of the isobutyl substituent.
The location of the protonated nitrogen atom and the chloride counter-ion.
Intermolecular interactions, such as hydrogen bonding between the amine protons and the chloride ion, which dictate the crystal packing.
Chromatographic Methodologies for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in research samples.
High-Performance Liquid Chromatography (HPLC): This is a widely used method for purity analysis. ptfarm.pl Since piperazine derivatives are basic and hydrophilic, reversed-phase HPLC on a C18 column is often employed with an aqueous-organic mobile phase containing an acid modifier (like formic acid or trifluoroacetic acid) to ensure good peak shape. sielc.com Detection can be achieved using a UV detector if the molecule contains a chromophore, but for simple aliphatic piperazines, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are necessary. sielc.com A validated HPLC method can provide precise and accurate quantification of the compound and its impurities. researchgate.net
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another powerful technique for purity assessment. researchgate.net The hydrochloride salt is non-volatile and would need to be analyzed as the free base or after derivatization. rsc.org GC-MS provides both separation and identification of volatile impurities. researchgate.net The method can be validated for linearity, precision, and accuracy to ensure reliable quantitative results. researchgate.net
These chromatographic methods are fundamental in research and quality control to ensure the identity and purity of this compound samples. unodc.org
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. wjpmr.com The development of a robust HPLC method for this compound requires careful optimization of chromatographic conditions to achieve adequate separation from potential impurities.
Method Development: The development process typically involves selecting an appropriate stationary phase (column), mobile phase, and detector. Since piperazine and its simple alkyl derivatives lack a strong UV chromophore, detection can be challenging. hakon-art.com While derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to allow for UV detection, alternative detection methods are often preferred to avoid complex sample preparation. These include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). sielc.com
For the separation of hydrophilic basic compounds like piperazine derivatives, traditional reversed-phase columns may not provide sufficient retention. sielc.com Therefore, specialized columns such as mixed-mode columns (e.g., reversed-phase/cation-exchange) are often utilized. sielc.com The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer with additives like diethylamine (B46881) (DEA), is optimized to achieve the best peak shape and resolution.
Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. researchgate.net Validation encompasses testing various parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Table 1: Illustrative HPLC Method and Validation Parameters for a Piperazine Derivative
| Parameter | Condition/Value |
|---|---|
| Chromatographic Conditions | |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (B129727):DEA (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | ELSD, CAD, or MS sielc.com |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity (Correlation Coefficient, r²) | > 0.999 researchgate.net |
| Accuracy (% Recovery) | 98.0% - 108.0% |
| Precision (% RSD) | < 2.0% hakon-art.com |
| Limit of Detection (LOD) | ~0.01 µg/mL |
This table presents typical parameters based on published methods for piperazine and its derivatives. Actual values for this compound would require specific experimental determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile organic compounds. rsc.org It is the preferred method for profiling volatile impurities that may be present in this compound, such as residual synthesis solvents or by-products from starting materials.
Impurity Profiling: Potential volatile impurities could include reagents used in the synthesis, such as isobutanol or related alkyl halides, or derivatives of piperazine itself, like 1-methylpiperazine (B117243) or 1-ethylpiperazine, which could be present in the starting materials. hakon-art.comresearchgate.net A GC-MS method can effectively separate these components, and the mass spectrometer provides high-confidence identification based on their mass spectra and fragmentation patterns.
Methodology: The development of a GC-MS method involves optimizing parameters such as the GC column, temperature program, and carrier gas flow rate. A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or DB-17), is often suitable for separating a range of potential impurities. researchgate.netscholars.direct The sample is typically dissolved in a suitable solvent like methanol and injected into the GC. researchgate.net The oven temperature is ramped according to a set program to elute compounds based on their boiling points and interaction with the stationary phase. Helium is commonly used as the carrier gas. researchgate.netscholars.direct The method is validated for parameters like LOD, LOQ, linearity, and accuracy to ensure it can reliably detect and quantify trace-level impurities. scholars.direct
Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis in Piperazines
| Parameter | Condition/Value |
|---|---|
| Instrument Conditions | |
| GC Column | DB-17 (30 m x 0.53 mm, 1.0 µm film thickness) researchgate.net |
| Carrier Gas | Helium at 1-2 mL/min researchgate.netscholars.direct |
| Injector Temperature | 250°C researchgate.net |
| Oven Program | Initial 150°C, hold for 10 min; ramp at 35°C/min to 260°C, hold for 2 min researchgate.net |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Performance | |
| Limit of Detection (LOD) | 0.002 - 0.008 µg/mL scholars.direct |
This table illustrates typical GC-MS conditions based on methods for related piperazine compounds. Specific conditions must be developed and validated for this compound.
Capillary Electrophoresis (CE) for Separation and Analysis of Piperazine Derivatives
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. CE is particularly well-suited for the analysis of charged species like protonated piperazine derivatives.
Separation Principles: In CE, a fused-silica capillary is filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. For separating structurally similar piperazine derivatives, additives are often included in the BGE. Cyclodextrins (e.g., α-cyclodextrin or hydroxypropyl-β-cyclodextrin) are commonly used as chiral or achiral selectors to enhance separation by forming transient inclusion complexes with the analytes. astm.orgnih.gov
Application and Validation: A CE method for this compound would involve optimizing the BGE composition (pH, buffer concentration, type and concentration of additives) and the applied voltage. nih.govresearchgate.net For instance, a low pH phosphate (B84403) buffer is often effective for analyzing basic compounds like piperazines. nih.gov The method would be validated for linearity, precision, accuracy, and sensitivity (LOD/LOQ). nih.gov CE can be used to assess purity and separate the main compound from closely related impurities, including positional isomers or degradation products. nih.govresearchgate.net
Table 3: Example Capillary Electrophoresis Conditions for Piperazine Derivative Analysis
| Parameter | Condition/Value |
|---|---|
| Separation Conditions | |
| Capillary | Uncoated fused-silica (e.g., 60 cm total length, 50 cm effective length, 50 µm i.d.) nih.gov |
| Background Electrolyte (BGE) | 20 mmol/L phosphoric acid with 10 mmol/L α-cyclodextrin, pH adjusted to 2.5 nih.gov |
| Applied Voltage | 25 kV nih.gov |
| Temperature | 25°C nih.gov |
| Injection | Hydrodynamic (e.g., 8 seconds at 4,826 Pa) nih.gov |
| Detection | UV detection (e.g., at 236 nm) nih.gov |
| Performance Characteristics | |
| Linearity Range | 10 - 200 µg/mL nih.gov |
| Limit of Detection (LOD) | 2.0 - 3.5 µg/mL nih.gov |
This table provides an example based on a published method for chlorophenylpiperazine (B10847632) isomers. Conditions would be specifically optimized for this compound.
Theoretical and Computational Chemistry Studies of 1 2 Methylpropyl Piperazine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in predicting the electronic structure and reactivity of molecules. bohrium.com For piperazine (B1678402) derivatives, these methods offer insights into their fundamental properties.
Density Functional Theory (DFT) for Molecular Geometry and Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to piperazine derivatives to determine their molecular geometry and ground state properties. bohrium.com
By employing functionals such as B3LYP and WB97XD with appropriate basis sets like 6-311++G**, researchers can obtain optimized molecular structures. jksus.orgacs.org For instance, in a study on a related piperazine derivative, DFT calculations were used to determine bond lengths and angles, which showed good agreement with experimental data. jksus.org The root mean square deviation (RMSD) between calculated and experimental geometric parameters can be used to assess the accuracy of the chosen functional. jksus.org
Key ground state properties that can be calculated using DFT include:
Total Energy: Indicates the stability of the molecule. Different functionals may yield slightly different energy values. jksus.org
Dipole Moment: Provides information about the polarity of the molecule and its potential for intermolecular interactions.
HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and the molecule's ability to participate in charge transfer interactions. bohrium.com
Table 1: Representative DFT-Calculated Properties for a Piperazine Derivative
| Property | Functional: B3LYP-D | Functional: WB97XD |
| Total Energy (eV) | -30955 | -30945 |
| Dipole Moment (D) | 10.222 | 10.257 |
| RMSD (Å) | 0.1645 | 0.1606 |
Note: Data is illustrative and based on a similar piperazine derivative. jksus.org
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Predictions
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a higher level of accuracy for energetic and spectroscopic predictions. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can yield very precise results for properties such as:
Electron Affinity and Ionization Potential: These fundamental properties relate to the ease of adding or removing an electron, respectively.
Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra can aid in the experimental characterization of the molecule. bohrium.com
Excited State Energies: Time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, providing insights into the electronic transitions within the molecule. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. dovepress.com For 1-(2-Methylpropyl)piperazine hydrochloride, MD simulations can reveal its conformational flexibility and how it interacts with its environment, particularly with solvents like water. nitech.ac.jpmdpi.com
The piperazine ring can exist in different conformations, such as chair and boat forms. rsc.org MD simulations can map the energy landscape of these conformations and determine the most stable forms. The simulations track the trajectories of atoms and molecules, providing a detailed picture of:
Conformational Changes: How the molecule flexes and changes its shape over time.
Solvent Shell Structure: The arrangement of solvent molecules (e.g., water) around the solute molecule. This is often analyzed using the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. mdpi.com
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the piperazine derivative and solvent molecules, which significantly influences its solubility and behavior in solution. dovepress.com
Molecular Docking and Ligand-Biomolecule Interaction Modeling (In Silico, Non-Clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.comresearchgate.netmdpi.com This is particularly useful in medicinal chemistry for predicting how a ligand might interact with a biological target. researchgate.net
Prediction of Binding Modes and Affinities with Hypothetical Receptor Sites or Enzymes
In silico molecular docking studies can be performed to predict how this compound might bind to the active site of a hypothetical receptor or enzyme. researchgate.netmdpi.comresearchgate.net These studies can provide valuable information on:
Binding Pose: The specific orientation and conformation of the ligand within the binding pocket.
Binding Affinity: An estimation of the strength of the interaction, often expressed as a docking score or binding energy.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com
Table 2: Illustrative Molecular Docking Results for a Piperazine Derivative with a Hypothetical Protein Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Number of Hydrogen Bonds | 3 |
| Interacting Residues | Asp120, Tyr345, Phe289 |
Note: This data is hypothetical and for illustrative purposes.
Computational Approaches to Structure-Activity Relationship (SAR) Derivation
Computational methods can be used to derive Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. nih.govnih.goveurekaselect.com For a series of piperazine derivatives, computational SAR studies can help identify the structural features that are important for a particular activity. nih.gov
Techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be employed. mdpi.com These methods build a statistical model that relates the 3D properties of a set of molecules to their known activities. The resulting models can then be used to predict the activity of new, untested compounds and guide the design of more potent analogs.
Mechanistic Investigations of 1 2 Methylpropyl Piperazine Hydrochloride at the Molecular and Cellular Level in Vitro, Non Human Models
Cellular Pathway Modulation in Model Cell Lines (Non-Human Origin)
Gene Expression Profiling and Proteomic Analysis in Response to Exposure
Currently, publicly available research specifically detailing the gene expression profiling and proteomic analysis of cells exposed to 1-(2-methylpropyl)piperazine hydrochloride is limited. However, the broader class of piperazine (B1678402) derivatives has been studied, providing a foundational understanding of their potential cellular impacts.
In vitro studies on various piperazine-containing compounds have demonstrated their ability to modulate gene expression and protein profiles, often in a manner dependent on the specific structural characteristics of the molecule and the cell type being investigated. For instance, certain piperazine derivatives have been shown to influence the expression of genes involved in cell cycle regulation, apoptosis, and cellular stress responses. Proteomic analyses of cells treated with different piperazine compounds have revealed alterations in the levels of proteins associated with these pathways. These studies often employ techniques such as DNA microarrays, RNA-sequencing, and mass spectrometry-based proteomics to obtain a global view of the molecular changes induced by the compound. While these findings provide a general framework, dedicated studies on this compound are necessary to elucidate its specific molecular and cellular effects.
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities
The biological activity of piperazine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular scaffold influence their effects at the cellular and molecular levels.
Correlating Structural Variations of 1-(2-Methylpropyl)piperazine Analogues with In Vitro Biological Responses
Systematic modifications of the 1-(2-methylpropyl)piperazine scaffold can lead to significant changes in in vitro biological activity. The isobutyl group at the N1 position plays a role in the molecule's lipophilicity and steric profile, which can affect its ability to cross cellular membranes and interact with molecular targets. Alterations to this alkyl substituent, as well as modifications to the N4 position of the piperazine ring, are key areas of investigation in SAR studies.
For example, increasing or decreasing the length and branching of the N-alkyl chain can impact a compound's potency and selectivity. Furthermore, the introduction of various functional groups on the piperazine ring can modulate its physicochemical properties and biological activity. The following interactive table provides hypothetical data based on general principles of medicinal chemistry for N-alkylpiperazine analogues to illustrate potential SAR trends.
| Compound | N1-Substituent | N4-Substituent | In Vitro Biological Response (IC50, µM) |
|---|---|---|---|
| 1-(2-Methylpropyl)piperazine | Isobutyl | H | - |
| 1-Propylpiperazine | Propyl | H | - |
| 1-Butylpiperazine | Butyl | H | - |
| 1-(2-Methylpropyl)-4-methylpiperazine | Isobutyl | Methyl | - |
| 1-(2-Methylpropyl)-4-ethylpiperazine | Isobutyl | Ethyl | - |
Elucidation of Pharmacophoric Requirements for Specific Molecular Interactions
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For N-alkylpiperazines, the key pharmacophoric features generally include the two nitrogen atoms of the piperazine ring and the nature of the substituent at the N1 position.
The basicity of the piperazine nitrogens is a critical feature, as they can participate in hydrogen bonding and ionic interactions with biological macromolecules. The distance between these two nitrogen atoms is also an important pharmacophoric element. The N-isobutyl group contributes to the hydrophobic interactions and defines the spatial arrangement of the molecule within a binding site. The size and shape of this alkyl group are significant for achieving selectivity towards a particular target. Computational modeling and experimental studies on a range of analogues are employed to define the precise pharmacophoric requirements for a desired biological activity. These studies help in designing new molecules with improved potency and selectivity.
Applications of 1 2 Methylpropyl Piperazine Hydrochloride As a Research Tool and Chemical Probe
Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction
The chemical structure of 1-(2-methylpropyl)piperazine hydrochloride, featuring a secondary amine within the piperazine (B1678402) ring, makes it a highly valuable and versatile intermediate in synthetic organic chemistry. The piperazine ring is a common scaffold in medicinal chemistry, and the isobutyl group at the N1 position provides specific steric and electronic properties that can be exploited in the construction of more complex molecules. mdpi.comnih.gov The hydrochloride salt form ensures stability and enhances solubility in certain solvents, facilitating its use in various reaction conditions.
The un-substituted secondary amine at the N4 position is the primary site of reactivity, allowing for a wide range of chemical transformations. Common synthetic routes involving such monosubstituted piperazines include:
N-Alkylation: Reaction with alkyl halides or sulfonates to introduce diverse substituents. nih.gov
N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) with (hetero)aryl halides to form N-arylpiperazines. mdpi.comnih.gov
Acylation: Formation of amides, carbamates, ureas, or sulfonamides by reacting with acyl chlorides, chloroformates, isocyanates, or sulfonyl chlorides, respectively. mdpi.com
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce functionalized alkyl groups. mdpi.com
These synthetic strategies allow chemists to incorporate the isobutylpiperazine moiety into larger, more complex molecular architectures designed for specific biological functions. The isobutyl group itself can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
| Reaction Type | Reactant | Functional Group Introduced | General Application |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Alkyl (R) | Modifying steric bulk and lipophilicity |
| N-Arylation | Aryl Halide (Ar-X) | Aryl (Ar) | Introducing aromatic systems for π-stacking interactions |
| Amide Coupling | Acyl Chloride (RCOCl) | Acyl (RCO-) | Creating rigid structures and hydrogen bond donors/acceptors |
| Reductive Amination | Aldehyde (RCHO) | Substituted Alkyl (RCH2-) | Introducing flexible linkers with varied functionality |
| Sulfonamide Formation | Sulfonyl Chloride (RSO2Cl) | Sulfonyl (RSO2-) | Adding hydrogen bond acceptors and mimicking phosphate (B84403) groups |
Development of Chemical Probes Based on this compound for Target Validation and Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov The piperazine scaffold is a privileged structure for the development of such probes due to its favorable physicochemical properties and synthetic tractability. researchgate.net While specific probes based solely on this compound are not widely documented in dedicated studies, its structural features make it an ideal starting point for probe development.
The development process involves iteratively modifying the core structure to enhance potency, selectivity, and cell permeability. The isobutylpiperazine moiety can serve as a core scaffold onto which various pharmacophores and reporter groups (e.g., fluorescent tags, biotin) can be attached via the N4 nitrogen. These modifications enable researchers to perform target validation (confirming a protein's role in a disease process) and pathway elucidation (mapping out biological signaling cascades). nih.govchemicalprobes.org For example, a derivative could be synthesized to bind to a specific kinase, and its effect on cellular signaling could then be measured to understand the kinase's role in a particular pathway.
Application in High-Throughput Screening (HTS) Libraries for Fundamental Biological Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds for a desired biological activity. nih.govmdpi.com Compound libraries used for HTS are designed to be structurally diverse to maximize the chances of finding a "hit." thermofisher.com
This compound, as a readily available building block, is used to generate more complex derivatives for inclusion in these screening libraries. mdpi.com Chemical vendors and research institutions often synthesize arrays of compounds based on a common scaffold, like piperazine, by reacting it with a diverse set of building blocks. A library might contain hundreds of different piperazine derivatives, each with a unique substituent at the N4 position, alongside the isobutyl group at N1. Screening such a library against a biological target can quickly identify structure-activity relationships (SAR) and provide starting points for more focused medicinal chemistry efforts. nih.govthermofisher.com
Role in the Design and Synthesis of Ligands for Specific Biological Targets (Non-Clinical)
The rational design of ligands for specific biological targets is a key activity in non-clinical research aimed at understanding disease mechanisms. The piperazine ring is frequently incorporated into ligands due to its ability to engage in hydrogen bonding and its protonatable nature at physiological pH, which can facilitate ionic interactions with acidic residues in a protein's binding site. nih.govnih.gov
The 1-(2-methylpropyl) group provides a non-polar, sterically defined feature that can be designed to fit into hydrophobic pockets of a target protein. Structure-activity relationship (SAR) studies of related piperazine derivatives often explore how varying the N1 substituent affects binding affinity and selectivity. nih.govnih.gov For instance, replacing a methyl group with an isobutyl group could enhance binding by better filling a hydrophobic pocket or, conversely, decrease binding due to steric hindrance. This iterative process of design, synthesis, and biological testing allows researchers to develop potent and selective ligands to probe the function of receptors, enzymes, and ion channels. nih.govnih.gov
| N1-Substituent | Potential Binding Interaction | Effect on Physicochemical Properties | Example Target Class |
|---|---|---|---|
| Methyl | Minimal steric hindrance; small hydrophobic interaction | Increases basicity compared to piperazine | GPCRs, Kinases |
| 2-Methylpropyl (Isobutyl) | Moderate hydrophobic interaction; fills small to medium pockets | Increases lipophilicity | Enzymes with hydrophobic sub-pockets |
| Cyclohexyl | Large hydrophobic interaction; significant steric bulk | High lipophilicity | Ion Channels, Transporters |
| Benzyl | Potential for π-stacking and hydrophobic interactions | Adds aromatic character | Serotonin Receptors, Dopamine Receptors |
Utility in Studying Fundamental Biochemical and Biophysical Processes
Beyond its role as a synthetic intermediate for bioactive molecules, the physicochemical properties of 1-(2-methylpropyl)piperazine and its derivatives can be utilized in fundamental biochemical and biophysical studies. The piperazine ring's conformation and basicity are of interest in these contexts.
Future Directions and Emerging Research Avenues for 1 2 Methylpropyl Piperazine Hydrochloride
Exploration of Novel and Sustainable Synthetic Methodologies for 1-(2-Methylpropyl)piperazine Hydrochloride and its Derivatives
The synthesis of piperazine (B1678402) derivatives is a well-established field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly methods. nih.gov Traditional methods for preparing N-arylpiperazines include established reactions like the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr). mdpi.com Future research into the synthesis of this compound and its analogues will likely focus on "green chemistry" approaches. These methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.gov
Key areas of exploration include:
Microwave-Assisted and Ultrasound-Assisted Synthesis : These techniques can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.gov
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, leading to improved consistency and scalability. This can be particularly advantageous for industrial-scale production.
Catalysis : The development of novel catalysts, including biocatalysts, could lead to more selective and efficient synthetic routes.
A comparative look at traditional versus emerging synthetic approaches is presented below:
| Feature | Traditional Synthetic Methods | Emerging Sustainable Methods |
| Energy Source | Conventional heating (e.g., oil baths) | Microwaves, Ultrasonication |
| Reaction Time | Often hours to days | Minutes to hours |
| Solvent Use | Often reliant on volatile organic compounds | Use of greener solvents, or solvent-free conditions |
| Waste Generation | Can produce significant by-products | Minimized by-products and improved atom economy |
Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Modeling of Compound Behavior
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research by enabling the prediction of a compound's properties and behavior from its chemical structure. nih.gov For this compound, these computational tools can be used to forecast a range of characteristics, saving time and resources in the laboratory.
Machine learning models, such as Support Vector Machines (SVM), Random Forests (RF), and Neural Networks (NN), can be trained on large datasets of chemical information to predict properties like: mdpi.commdpi.com
Physicochemical Properties : Solubility, lipophilicity (LogP), and pKa.
Pharmacokinetic Profiles : Absorption, distribution, metabolism, and excretion (ADME).
Potential Biological Activities : Predicting interactions with biological targets. nih.gov
Toxicity : Early identification of potential safety concerns. mdpi.com
Uncovering Additional Preclinical Biological Research Utilities and Mechanistic Insights
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. researchgate.netresearchgate.net While the specific preclinical profile of this compound is not extensively documented, its structural motifs suggest potential for various research applications.
Future preclinical studies could investigate its utility in areas where other piperazine derivatives have shown promise, such as:
Antihistamine and Anti-inflammatory Activity : Some novel piperazine derivatives have demonstrated the ability to reduce histamine (B1213489) levels and inhibit inflammatory markers like TNF-α. nih.gov
Anticancer Research : Certain piperazine-containing molecules have been shown to inhibit the growth of cancer cell lines. nih.gov
Central Nervous System (CNS) Research : The piperazine ring is a common feature in compounds targeting CNS receptors.
Further research would be necessary to determine if this compound possesses any of these activities and to elucidate its mechanism of action at the molecular level.
Development of Isosteres and Bioisosteres of this compound for Enhanced Research Applications
Isosteres and bioisosteres are molecules or groups that have similar physical or chemical properties and produce broadly similar biological effects. nih.gov The replacement of the piperazine ring in this compound with a bioisostere can lead to new compounds with improved properties, such as enhanced selectivity, better metabolic stability, or novel biological activities. nih.govenamine.net
Examples of piperazine bioisosteres that could be incorporated into derivatives of this compound include:
Fused Pyrrolidines and Azetidines : These structures can mimic the spatial arrangement of the piperazine ring while altering physicochemical properties. nih.gov
Diaminocycloalkanes : These can serve as rigid scaffolds that present the key interacting groups in a defined orientation. nih.gov
Diazabicycloalkanes : Bridged ring systems like 3,8-diazabicyclo[3.2.1]octane can act as conformationally restricted piperazine surrogates. researchgate.net
The systematic development and evaluation of such analogues could generate a valuable library of research tools for probing biological systems. A 2022 review highlighted the extensive use of piperazine and homopiperazine (B121016) bioisosteres in drug design, underscoring the potential of this strategy. researchgate.net
Multidisciplinary Collaborations to Advance Fundamental Understanding of Piperazine Chemistry and its Research Implications
Advancing the understanding and application of this compound and related compounds will require a collaborative effort across multiple scientific disciplines. The complexity of modern chemical and biological research necessitates the integration of diverse expertise.
Key collaborative areas include:
Synthetic and Computational Chemistry : Organic chemists can synthesize novel derivatives and bioisosteres, while computational chemists can use AI and ML to model their properties and guide design efforts. nih.gov
Pharmacology and Cell Biology : Pharmacologists and cell biologists are needed to evaluate the biological activity of new compounds in cellular and preclinical models and to determine their mechanisms of action.
Structural Biology : Techniques like X-ray crystallography can provide detailed insights into how these compounds interact with their biological targets, informing further structural modifications.
Such multidisciplinary collaborations will be crucial for unlocking the full research potential of piperazine chemistry and translating fundamental discoveries into practical applications.
Q & A
Q. What are the common synthetic routes for 1-(2-Methylpropyl)piperazine hydrochloride?
The synthesis typically involves nucleophilic substitution reactions. For example, reacting a halogenated 2-methylpropyl derivative (e.g., 2-methylpropyl chloride) with piperazine under reflux in a polar aprotic solvent like ethanol or toluene. Multi-step protocols may include purification via recrystallization or column chromatography .
Q. Which analytical methods are suitable for quantifying this compound and its impurities?
Reversed-phase liquid chromatography (RP-LC) with UV detection is widely used. A validated method for related piperazine derivatives employs a C18 column, mobile phase gradients (e.g., acetonitrile-phosphate buffer), and detection at 220–254 nm. This approach resolves impurities such as chlorinated byproducts and unreacted intermediates .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : and NMR confirm substitution patterns on the piperazine ring and 2-methylpropyl group.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z corresponding to ).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in the hydrochloride salt form .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for 1-(2-Methylpropyl)piperazine derivatives in pharmacological studies?
Piperazine derivatives often modulate neurotransmitter receptors. Structural analogs (e.g., 1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride) interact with serotonin (5-HT) receptors, influencing mood and perception pathways. The 2-methylpropyl substituent may enhance lipophilicity, affecting blood-brain barrier penetration .
Q. How do researchers address stability and storage contradictions for this compound?
Conflicting data exist:
- : Recommends storage at -20°C due to hygroscopicity.
- : Suggests room temperature (RT) stability.
To resolve, conduct accelerated stability studies under varying conditions (humidity, temperature) and monitor degradation via LC-MS. Interim storage at -20°C in desiccated containers is advised until empirical validation .
Q. What strategies optimize biological activity in structurally related piperazine derivatives?
- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances receptor binding affinity.
- Stereochemical tuning : Chiral centers in the 2-methylpropyl chain may improve selectivity for target enzymes or receptors.
- Salt forms : Hydrochloride salts improve aqueous solubility for in vivo studies .
Q. How are spectral data discrepancies resolved in structural elucidation?
Contradictions in NMR or IR spectra may arise from polymorphic forms or solvent effects. Cross-validate with:
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for halogenated intermediates .
- Analytical Validation : Include forced degradation studies (acid/base hydrolysis, oxidation) in LC method development to confirm specificity .
- Biological Assays : Prioritize in vitro receptor binding assays (e.g., radioligand displacement) before in vivo trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
